Cas no 1808643-97-1 (1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl]-)

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl]-, is a chiral heterocyclic compound featuring a triazole core fused with a tetrahydrofuran moiety. Its structural complexity and stereochemical specificity make it a valuable intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules with targeted activity. The presence of both carboxylic acid and methoxy functional groups enhances its versatility in derivatization and conjugation reactions. The (3R,4S) configuration ensures high enantiomeric purity, critical for applications in asymmetric synthesis and drug development. This compound is particularly useful in medicinal chemistry for constructing peptidomimetics or enzyme inhibitors due to its rigid, polar framework. Suitable for controlled reactions under mild conditions.
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl]- structure
1808643-97-1 structure
Product name:1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl]-
CAS No:1808643-97-1
MF:C8H11N3O4
MW:213.190641641617
MDL:MFCD31614294
CID:5172180
PubChem ID:100661792

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl]-
    • MDL: MFCD31614294
    • Inchi: 1S/C8H11N3O4/c1-14-7-4-15-3-6(7)11-2-5(8(12)13)9-10-11/h2,6-7H,3-4H2,1H3,(H,12,13)/t6-,7-/m1/s1
    • InChI Key: JVCBCJCRVXLSLY-RNFRBKRXSA-N
    • SMILES: N1([C@H]2[C@H](OC)COC2)C=C(C(O)=O)N=N1

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-215375-5.0g
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1
5.0g
$3355.0 2023-02-22
Enamine
EN300-215375-0.05g
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1 90%
0.05g
$972.0 2023-11-13
Enamine
EN300-215375-0.25g
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1 90%
0.25g
$1065.0 2023-11-13
Enamine
EN300-215375-10g
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1 90%
10g
$4974.0 2023-11-13
1PlusChem
1P027SPL-250mg
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1 90%
250mg
$1379.00 2023-12-20
1PlusChem
1P027SPL-5g
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1 90%
5g
$4209.00 2023-12-20
1PlusChem
1P027SPL-10g
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1 90%
10g
$6210.00 2023-12-20
Enamine
EN300-215375-1.0g
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1
1g
$0.0 2023-06-05
Enamine
EN300-215375-10.0g
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1
10.0g
$4974.0 2023-02-22
Enamine
EN300-215375-0.5g
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1808643-97-1 90%
0.5g
$1111.0 2023-11-13

Additional information on 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl]-

Introduction to 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl] (CAS No. 1808643-97-1) and Its Emerging Applications in Chemical Biology

The compound 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl] (CAS No. 1808643-97-1) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a derivative featuring a triazole core appended with a tetrahydro-4-methoxy-3-furanyl side chain, this molecule has garnered attention in the scientific community due to its structural complexity and potential biological activity. The triazole moiety, known for its stability and versatility in drug design, combined with the chiral furanyl group, positions this compound as a promising candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has increasingly leveraged heterocyclic compounds due to their diverse pharmacological properties. The triazole scaffold, characterized by a three-membered ring containing two nitrogens and one carbon atom, is particularly notable for its role in various therapeutic agents. Its ability to modulate enzyme activity and interact with biological targets has made it a cornerstone in drug discovery. The presence of the tetrahydro-4-methoxy-3-furanyl group further enhances the compound's potential by introducing additional functional diversity. This side chain not only contributes to the molecule's solubility and bioavailability but also offers opportunities for selective binding to biological targets.

One of the most compelling aspects of 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl] is its structural mimicry of natural products. Many biologically active compounds derive their efficacy from their ability to mimic or interfere with natural signaling pathways. The combination of the triazole and furanyl moieties allows this compound to emulate certain natural products while maintaining synthetic accessibility. This characteristic is particularly valuable in the development of novel therapeutics where structural mimicry can lead to high-affinity binding to biological targets.

Recent studies have highlighted the therapeutic potential of triazole derivatives in various disease states. For instance, triazole-based compounds have been explored as inhibitors of enzymes involved in inflammatory pathways. The chiral center present in the (3R,4S)-tetrahydro-4-methoxy-3-furanyl group provides an opportunity to develop enantiomerically pure compounds that exhibit enhanced selectivity and reduced side effects. This level of specificity is crucial in modern drug development, where off-target effects can limit the efficacy and safety of therapeutic agents.

The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl] involves a multi-step process that showcases the ingenuity of synthetic organic chemistry. The introduction of the triazole ring typically involves cycloaddition reactions such as the Huisgen cycloaddition between azides and alkynes. This reaction is highly regioselective and proceeds under mild conditions, making it ideal for constructing complex heterocycles like this one. The subsequent functionalization of the tetrahydro-4-methoxy-3-furanyl group requires careful consideration to preserve the chirality and overall stability of the molecule.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes relevant to metabolic diseases. The structural features of the triazole core are particularly interesting for their potential interaction with metal ions commonly found in enzyme active sites. This interaction could lead to potent inhibition of target enzymes without affecting other biological systems. Additionally, the presence of the furanyl group may contribute to improved cell permeability and reduced toxicity compared to simpler triazole derivatives.

The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques allow researchers to predict how different modifications will affect the compound's bioactivity and pharmacokinetic properties. By leveraging these tools, scientists can rapidly screen potential analogs and identify promising candidates for further experimental validation. This approach accelerates drug discovery by reducing reliance on trial-and-error experimentation.

Future directions for research on 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4S)-tetrahydro-4-methoxy-3-furanyl] include exploring its potential as an intermediate in larger synthetic schemes or as a lead compound for drug development programs targeting specific diseases. The versatility of its structure allows for numerous modifications that could enhance its therapeutic profile or improve its synthetic feasibility. Collaborative efforts between synthetic chemists and biologists will be essential in realizing these goals.

The broader impact of this compound on chemical biology lies in its ability to bridge gaps between synthetic chemistry and drug discovery. As our understanding of biological systems grows more sophisticated, so too must our arsenal of chemical tools for modulating these systems effectively. Compounds like this one exemplify how structural innovation can lead to breakthroughs in medicine by providing new ways to interact with biological targets.

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